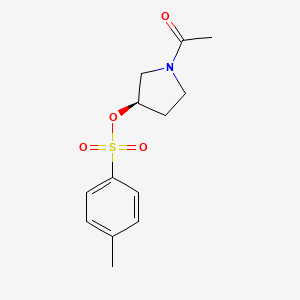

Toluene-4-sulfonic acid (R)-1-acetyl-pyrrolidin-3-yl ester

Description

Toluene-4-sulfonic acid (R)-1-acetyl-pyrrolidin-3-yl ester is a sulfonic acid ester derivative characterized by a toluenesulfonyl group linked to a chiral pyrrolidine ring bearing an acetyl substituent. Sulfonic acid esters of this class are typically used as intermediates in organic synthesis, catalysts, or precursors for pharmaceuticals, leveraging their reactivity in alkylation or acylation reactions .

Properties

IUPAC Name |

[(3R)-1-acetylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAHQQQSWYCFKR-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pyrrolidine Core Formation

The (R)-pyrrolidin-3-ol scaffold is typically derived from L-proline or via asymmetric synthesis. A common approach involves:

-

Step 1 : Protection of L-proline’s carboxylic acid group as a methyl ester.

-

Step 2 : Tosylation of the hydroxyl group using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine).

-

Step 3 : Acetylation of the secondary amine using acetic anhydride or acetyl chloride.

For example, in, N-tosyl-pyrrolidine-2-carboxylic acid methyl ester was synthesized by reacting L-proline with TsCl under basic conditions, followed by acetylation to introduce the acetyl group.

Esterification with p-Toluenesulfonic Acid

The final esterification step involves coupling the acetylated pyrrolidine with p-toluenesulfonic acid. Two primary methods are employed:

-

Direct Sulfonation : Reacting the alcohol intermediate with TsCl in dichloromethane or toluene.

-

Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the ester bond formation under mild conditions.

Detailed Reaction Conditions and Optimization

Stepwise Synthesis from L-Proline

Asymmetric Synthesis via Chiral Auxiliaries

For enantiomerically pure products, chiral catalysts or resolving agents are critical:

-

Chiral Resolution : Diastereomeric salts formed with (R)- or (S)-mandelic acid enable separation.

-

Catalytic Asymmetric Hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) reduce ketone intermediates to (R)-alcohols.

Industrial-Scale Production Challenges

Purification Techniques

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

-

HPLC : Chiralcel OD-H column, hexane/iso-propanol (90:10), retention time = 12.3 min (R-enantiomer).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 287.34 g/mol. Its unique structure includes an acetyl group linked to a pyrrolidine ring, which enhances its reactivity and solubility in different solvents. The sulfonic acid moiety contributes to its utility in various chemical reactions, particularly in catalysis and as a reagent in organic synthesis .

Applications in Organic Synthesis

-

Catalysis :

Toluene-4-sulfonic acid derivatives are often employed as catalysts in organic reactions due to their strong acidic properties. They facilitate various transformations, including esterifications and acylations, by activating electrophiles through protonation . -

Synthesis of Chiral Compounds :

The compound is instrumental in the asymmetric synthesis of chiral amines and other derivatives. Its ability to act as a chiral auxiliary allows for the production of optically active compounds with high enantioselectivity . Recent studies have shown that using this compound in catalytic systems can yield products with enantiomeric excesses exceeding 90% . -

Polymer Chemistry :

This compound has been explored for its potential in developing polymerizable compounds for resist materials used in microfabrication processes. These materials exhibit high sensitivity and resolution, essential for advanced lithography techniques .

Pharmaceutical Applications

-

Drug Development :

This compound has shown promise in the development of pharmaceuticals targeting neurological disorders. Its interactions with dopamine receptors suggest potential applications in treating conditions like Parkinson's disease and depression . Ongoing research aims to elucidate these interactions further. -

Biological Activity :

The biological activity of compounds derived from toluene-4-sulfonic acid esters has been documented, indicating their potential as therapeutic agents. Studies have reported various biological effects, including anti-inflammatory and analgesic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound serves as an intermediate or catalyst .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and related sulfonic acid esters:

Key Observations :

- Substituent Effects : The acetyl group on the pyrrolidine ring in the target compound likely enhances its solubility in polar solvents compared to bulkier substituents like benzyl in the piperidine analog .

- Chirality : The (R)-configuration in the target compound may influence its stereoselectivity in reactions, a feature critical for pharmaceutical intermediates .

- Complexity : Compound 8f () demonstrates how additional functional groups (e.g., trifluoroethoxy, benzimidazole) expand pharmacological utility but complicate synthesis .

Stability and Commercial Availability

- Catalytic Use: Toluene-4-sulfonic acid monohydrate () is widely used as a catalyst in acetylation reactions, suggesting that the target ester could also serve as a reactive intermediate in similar contexts .

Biological Activity

Toluene-4-sulfonic acid (R)-1-acetyl-pyrrolidin-3-yl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Chemical Formula : C12H15NO4S

- Molecular Weight : 273.32 g/mol

The compound features a pyrrolidine ring substituted with an acetyl group and linked to a toluenesulfonic acid moiety, which may enhance its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, particularly against Gram-positive bacteria. This activity may be due to the disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting that this ester might exhibit similar effects.

- Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of cytokines | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various sulfonic acid derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, particularly against S. aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of related compounds found that Toluene-4-sulfonic acid derivatives could inhibit the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This indicates a possible pathway for reducing inflammation through modulation of immune responses.

Q & A

Q. What are the common synthetic routes for preparing Toluene-4-sulfonic acid (R)-1-acetyl-pyrrolidin-3-yl ester?

The compound is typically synthesized via tosylation of the corresponding alcohol precursor (e.g., (R)-1-acetyl-pyrrolidin-3-ol) using p-toluenesulfonyl chloride (TsCl) under basic conditions. A standard protocol involves dissolving the alcohol in anhydrous dichloromethane or diethyl ether, cooling to 0°C, and adding TsCl with a base like pyridine or KOH to neutralize HCl byproducts. The reaction is stirred for 1–4 hours, followed by aqueous workup and purification via silica gel chromatography . For sterically hindered alcohols, activating agents such as DMAP may improve yields.

Q. How is the stereochemical configuration of the (R)-pyrrolidin-3-yl moiety confirmed?

The stereochemistry is validated using chiral analytical techniques :

- Chiral HPLC : Separation on a Chiralpak® AD-H column with hexane/isopropanol eluents, comparing retention times to enantiomeric standards.

- 1H-NMR analysis : Key splitting patterns (e.g., coupling constants J values) in the pyrrolidine ring protons confirm spatial arrangement. For example, axial vs. equatorial protons exhibit distinct splitting .

- X-ray crystallography : Definitive confirmation via single-crystal structure determination .

Q. What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- First aid : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention.

- Storage : Keep in a desiccator under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this tosylate ester?

Enzymatic resolution is a high-yield approach. For example, lipase-mediated kinetic resolution of racemic alcohol precursors in organic solvents (e.g., toluene) achieves >99% enantiomeric excess (ee) for the (R)-enantiomer. Alternatively, asymmetric catalysis using chiral palladium complexes or organocatalysts (e.g., thiourea catalysts) can directly generate the desired stereoisomer .

Q. How does the tosyl group influence reactivity in nucleophilic substitution reactions?

The tosyl group acts as an excellent leaving group due to its strong electron-withdrawing nature and resonance stabilization of the resultant sulfonate anion. Kinetic studies comparing tosylates with mesylates or triflates show faster SN2 displacement rates for tosylates in polar aprotic solvents (e.g., DMF). However, steric hindrance from the toluene ring may reduce reactivity in bulky systems .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in synthesizing antifungal agents like posaconazole. The tosylate ester undergoes nucleophilic displacement with triazole derivatives to introduce heterocyclic moieties critical for antifungal activity. Its stereochemistry ensures proper spatial orientation for target binding .

Q. How can conflicting data on reaction yields in published protocols be resolved?

Discrepancies often arise from solvent purity , catalyst aging , or moisture content . Systematic optimization via Design of Experiments (DOE) is recommended:

- Vary solvents (xylene vs. DMF), TsCl equivalents (1.0–1.5), and reaction times (2–24 hours).

- Monitor progress by TLC or in-situ IR spectroscopy.

- For low yields in enzymatic methods, pre-purify alcohol precursors to remove inhibitors .

Methodological Notes

- Stereochemical purity : Always validate ee using chiral columns (e.g., Chiralcel® OD-H) and report conditions to ensure reproducibility .

- Scale-up challenges : For multi-gram syntheses, replace chromatography with recrystallization (e.g., ethyl acetate/hexane) to improve efficiency .

- Mechanistic studies : Use DFT calculations to model transition states in SN2 reactions, correlating with experimental kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.